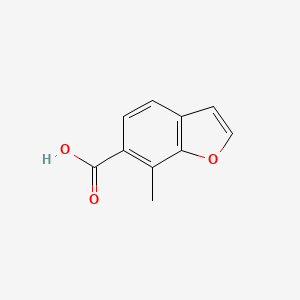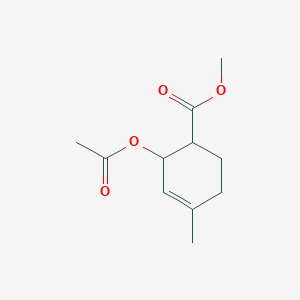
(R)-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their antibacterial properties and are often used in the development of antibiotics. This particular compound is characterized by the presence of a fluorine atom, a thiomorpholine ring, and a hydroxymethyl group, which contribute to its unique chemical and biological properties.
Métodos De Preparación
The synthesis of ®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-nitrophenylthiomorpholine and ®-glycidol.
Formation of Oxazolidinone Ring: The key step in the synthesis is the formation of the oxazolidinone ring. This is typically achieved through a cyclization reaction involving the nucleophilic attack of the hydroxyl group of ®-glycidol on the carbonyl group of an intermediate compound.
Introduction of Fluorine Atom: The fluorine atom is introduced through a substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the aromatic ring.
Hydroxymethyl Group Addition: The hydroxymethyl group is added via a hydroxymethylation reaction, which involves the reaction of formaldehyde with the oxazolidinone ring.
Industrial production methods for this compound would involve optimizing these synthetic routes to ensure high yield and purity, as well as scaling up the reactions to produce the compound in large quantities.
Análisis De Reacciones Químicas
®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one undergoes various chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group on the aromatic ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The oxazolidinone ring can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino alcohol and carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antibacterial properties and its ability to inhibit bacterial protein synthesis.
Medicine: Research is ongoing to explore its potential as a new antibiotic for treating bacterial infections, particularly those caused by resistant strains.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of ®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex and thus blocking the translation process. This action effectively stops bacterial growth and replication.
Comparación Con Compuestos Similares
®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one can be compared with other oxazolidinones, such as linezolid and tedizolid.
Linezolid: Like ®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one, linezolid inhibits bacterial protein synthesis. linezolid lacks the fluorine atom and thiomorpholine ring, which may contribute to differences in potency and spectrum of activity.
Tedizolid: Tedizolid is another oxazolidinone with a similar mechanism of action. It has a different substitution pattern on the aromatic ring, which can affect its pharmacokinetic properties and efficacy.
The uniqueness of ®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one lies in its specific structural features, which may offer advantages in terms of antibacterial activity and resistance profiles.
Similar Compounds
- Linezolid
- Tedizolid
- Cycloserine
- Posizolid
Propiedades
Fórmula molecular |
C14H17FN2O3S |
|---|---|
Peso molecular |
312.36 g/mol |
Nombre IUPAC |
3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17FN2O3S/c15-12-7-10(17-8-11(9-18)20-14(17)19)1-2-13(12)16-3-5-21-6-4-16/h1-2,7,11,18H,3-6,8-9H2 |
Clave InChI |
TUECWCXPYKEVPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,5-Dimethyl-4-[(pyridin-2-yl)sulfanyl]phenol](/img/structure/B8562497.png)
![4-[2-Oxo-2-(4-methyl-1-piperazinyl)ethyl]pyridine](/img/structure/B8562508.png)



![12-Hydroxy-N-{2-[(2-hydroxyethyl)amino]ethyl}octadecanamide](/img/structure/B8562530.png)





